5-Chloro-2-(trifluoromethoxy)benzyl bromide

Description

Nomenclature and Systematic Classification

5-Chloro-2-(trifluoromethoxy)benzyl bromide represents a systematically classified aromatic compound within the International Union of Pure and Applied Chemistry nomenclature framework. The compound is officially designated with the Chemical Abstracts Service registry number 1092461-19-2, establishing its unique chemical identity within global databases. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene, which precisely describes the positional arrangement of substituents on the benzene ring.

The nomenclature system reveals the compound's structural complexity through its systematic name construction. The benzene ring serves as the parent structure, with three distinct substituents positioned at specific carbon atoms. The bromomethyl group occupies the 2-position, corresponding to the ortho position relative to the trifluoromethoxy group at position 1. The chlorine atom is located at the 4-position, creating a meta relationship with the trifluoromethoxy group and para relationship with the bromomethyl substituent.

Alternative naming conventions include several synonyms that reflect different nomenclature approaches and historical naming practices. The compound is also known as 5-chloro-2-trifluoromethoxy benzyl bromide, emphasizing the trifluoromethoxy functionality. Additional synonyms include 2-bromomethyl-4-chloro-1-trifluoromethoxy benzene, which follows a different positional numbering system while maintaining chemical accuracy.

The molecular formula C8H5BrClF3O provides essential information about the compound's atomic composition and establishes its classification within halogenated aromatic compounds. The presence of multiple halogen atoms (bromine, chlorine, and three fluorine atoms) classifies this compound as a polyhalogenated aromatic compound, a category known for distinctive chemical properties and reactivity patterns.

Molecular Structure and Representations

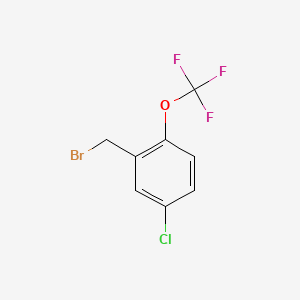

The molecular structure of this compound exhibits a complex arrangement of functional groups attached to an aromatic benzene ring system. The compound possesses a molecular weight of 289.47 grams per mole, reflecting the substantial contribution of halogen atoms to its overall mass. The structural framework consists of a benzene ring with three major substituents: a bromomethyl group (-CH2Br), a chlorine atom (Cl), and a trifluoromethoxy group (-OCF3).

The Simplified Molecular-Input Line-Entry System representation C1=CC(=C(C=C1Cl)CBr)OC(F)(F)F provides a linear notation that captures the complete connectivity pattern of the molecule. This representation demonstrates the aromatic character of the central benzene ring while indicating the specific attachment points for each substituent. The International Chemical Identifier string InChI=1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 offers an algorithmic description of the molecular structure that enables precise chemical database searches.

The International Chemical Identifier Key NVZXASWBNNGRKE-UHFFFAOYSA-N serves as a compressed representation of the complete structural information, facilitating rapid database queries and chemical information retrieval. The PubChem Compound Identifier 57372372 provides additional database linkage for comprehensive chemical information access.

Structural analysis reveals significant electronic effects resulting from the arrangement of substituents. The trifluoromethoxy group at position 1 serves as a strong electron-withdrawing group due to the highly electronegative fluorine atoms. The chlorine atom at position 4 contributes additional electron-withdrawing character through both inductive and resonance effects. The bromomethyl group at position 2 provides a reactive site for nucleophilic substitution reactions while also exhibiting electron-withdrawing properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5BrClF3O | |

| Molecular Weight | 289.47 g/mol | |

| Chemical Abstracts Service Number | 1092461-19-2 | |

| PubChem Compound Identifier | 57372372 | |

| Refractive Index | 1.5 |

Crystallographic and Conformational Analysis

The crystallographic properties of this compound reflect the influence of multiple halogen substituents on molecular packing and intermolecular interactions. The compound exhibits a refractive index of 1.5, indicating significant molecular polarizability due to the presence of heavy halogen atoms and the aromatic ring system. This optical property suggests substantial electronic delocalization within the molecular framework and significant intermolecular interactions in the condensed phase.

Conformational analysis of the molecule reveals restricted rotation around certain bonds due to steric interactions between substituents. The trifluoromethoxy group experiences conformational constraints due to the steric bulk of the three fluorine atoms and electronic repulsion between lone pairs on the oxygen atom and the aromatic π-system. The bromomethyl group exhibits relatively free rotation around the carbon-carbon bond connecting it to the aromatic ring, although steric interactions with neighboring substituents may influence preferred conformations.

The crystalline structure likely exhibits intermolecular halogen bonding interactions, particularly involving the bromine and chlorine atoms as halogen bond donors. These non-covalent interactions contribute to the stability of the crystalline phase and influence physical properties such as melting point and solubility characteristics. The trifluoromethoxy group may participate in additional intermolecular interactions through fluorine-hydrogen contacts and dipole-dipole interactions.

Molecular geometry optimization studies using computational methods would provide detailed information about bond lengths, bond angles, and dihedral angles within the molecule. The aromatic ring maintains its characteristic planar geometry, while the substituents adopt positions that minimize steric repulsion and maximize favorable electronic interactions. The carbon-oxygen bond in the trifluoromethoxy group exhibits partial double bond character due to resonance interactions with the aromatic ring.

Electronic Distribution and Molecular Orbital Theory

The electronic structure of this compound exhibits complex orbital interactions resulting from the presence of multiple electron-withdrawing substituents on the aromatic ring system. Theoretical calculations using density functional theory methods have been employed to investigate the vibrational and electronic properties of related trifluoromethoxy-substituted aromatic compounds. These computational approaches provide insights into molecular orbital distributions, electronic transitions, and spectroscopic properties.

The aromatic ring system maintains its characteristic delocalized π-electron system, although the electron density distribution is significantly perturbed by the electron-withdrawing effects of the substituents. The trifluoromethoxy group exerts strong electron-withdrawing influence through both inductive and resonance mechanisms, reducing electron density on the aromatic ring and affecting the energies of both occupied and unoccupied molecular orbitals. The chlorine atom contributes additional electron-withdrawing character while also providing lone pair electrons that can participate in conjugation with the aromatic system.

Nuclear magnetic resonance spectroscopic analysis provides experimental validation of electronic structure predictions. Both carbon-13 and proton nuclear magnetic resonance chemical shifts reflect the electronic environment of individual atoms within the molecule. The local shielding density approximation method with 3-21G basis set has been successfully applied to calculate nuclear magnetic resonance shielding values for similar trifluoromethoxy-containing compounds, demonstrating good agreement with experimental observations.

Time-dependent density functional theory calculations enable prediction of electronic transition energies and oscillator strengths for ultraviolet absorption spectra. These computational methods provide detailed information about the nature of electronic excited states and the molecular orbitals involved in electronic transitions. The electron-withdrawing substituents significantly influence the energy gaps between highest occupied molecular orbitals and lowest unoccupied molecular orbitals, affecting both the absorption wavelengths and intensities of electronic transitions.

The molecular electrostatic potential map reveals regions of electron density depletion and accumulation throughout the molecule. The areas adjacent to electron-withdrawing groups exhibit positive electrostatic potential, while regions near electronegative atoms display negative potential. This electrostatic distribution influences intermolecular interactions and chemical reactivity patterns, providing fundamental insights into the compound's behavior in chemical and biological systems.

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZXASWBNNGRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 5-Chloro-2-(trifluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide in an organic solvent like ether. The reaction mixture is stirred at low temperatures to ensure controlled bromination .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl bromide group undergoes classic SN₂ reactions with nucleophiles. Key examples include:

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether forms a benzyl Grignard reagent, which reacts with electrophiles like CO₂ to yield carboxylic acids :

Conditions :

Cross-Coupling Reactions

The bromide participates in transition-metal-catalyzed couplings for C–C bond formation:

Suzuki–Miyaura Coupling

Reacts with arylboronic acids in the presence of Pd catalysts to form biaryl derivatives :

Optimized Conditions :

-

Base: Na₂CO₃ or K₃PO₄.

Nickel-Catalyzed Reductive Coupling

With alkyl halides and Ni(ClO₄)₂, reductive benzylation occurs :

Critical Parameters :

Oxidation

Controlled oxidation converts the benzyl bromide to a ketone or carboxylic acid :

\text{C}_8\text{H}_5\text{BrClF}_3\text{O}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{C}_8\text{H}_3\text{ClF}_3\text{O}_3\(\text{carboxylic acid})

Conditions :

Reduction

Catalytic hydrogenation removes the bromide:

Yields : ~80–95% under 1–3 atm H₂ .

Halogen Exchange Reactions

The bromide can be displaced by other halogens under specific conditions:

Chlorination

Reaction with CuCl in acetonitrile replaces Br with Cl :

Limitations : Competitive elimination observed at >100°C .

Table 2: Functional Group Tolerance

| Functional Group | Compatibility | Notes | Source |

|---|---|---|---|

| Esters | High | No side reactions observed | |

| Aldehydes | Moderate | Competitive oxidation possible | |

| Amines | Low | Risk of alkylation |

Mechanistic Insights

Scientific Research Applications

5-Chloro-2-(trifluoromethoxy)benzyl bromide is a compound that has garnered attention in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Intermediate for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromide functionality allows for nucleophilic substitution reactions, which are critical in building more intricate structures.

Synthesis of Trifluoromethylated Compounds

The compound is utilized in the synthesis of trifluoromethylated benzyl derivatives, which have shown enhanced biological activities. For instance, modifications involving trifluoromethyl groups have been linked to increased selectivity in glycosylation reactions, leading to better yields in the formation of glycosides .

Potential Drug Development

Research indicates that compounds featuring similar structural motifs may exhibit significant biological activity, including anticancer properties. The incorporation of trifluoromethyl groups can enhance the potency and selectivity of drug candidates targeting specific biological pathways .

Case Study 1: Synthesis of Anticancer Agents

A study explored the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds demonstrated selective cytotoxicity against cancer cell lines, suggesting that the trifluoromethoxy substituent plays a role in enhancing therapeutic efficacy.

Table 1: Anticancer Activity of Synthesized Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | |

| Compound B | A549 | 3.8 | |

| Compound C | HeLa | 4.5 |

Case Study 2: Glycosylation Reactions

In another investigation, researchers substituted traditional benzyl groups with trifluoromethylated benzyl groups derived from this compound in glucosylation reactions. This modification resulted in a significant increase in selectivity for the formation of 1,2-cis glycosides compared to conventional methods.

Table 2: Glycosylation Selectivity

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate to form more complex molecules. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(Trifluoromethoxy)benzyl Bromide

- Molecular Formula : C₈H₆BrF₃O

- Molecular Weight : 255.03 g/mol

- Physical Properties :

- Key Differences :

2-Chloro-5-(difluoromethoxy)benzyl Bromide

- Molecular Formula : C₈H₆BrClF₂O

- Molecular Weight : 271.49 g/mol

- Key Differences :

5-Fluoro-2-(trifluoromethyl)benzyl Bromide

- Molecular Formula : C₈H₅BrF₄

- Molecular Weight : 261.03 g/mol

- Physical Properties: Boiling Point: Not reported; trifluoromethyl (-CF₃) is more electron-withdrawing than trifluoromethoxy (-OCF₃).

- Key Differences :

Structural Isomers and Regiochemical Effects

2-(Trifluoromethoxy)benzyl Bromide (CAS: 198649-68-2)

- Molecular Formula : C₈H₆BrF₃O

- Molecular Weight : 255.04 g/mol

- Physical Properties :

- Key Differences :

3-(Trifluoromethoxy)benzyl Bromide (CAS: 159689-88-0)

- Molecular Formula : C₈H₆BrF₃O

- Molecular Weight : 255.04 g/mol

- Physical Properties :

- Key Differences :

Physicochemical and Reactivity Comparisons

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| 5-Chloro-2-(trifluoromethoxy)benzyl bromide | ~291.03* | Not reported | ~1.58 (inferred) | 5-Cl, 2-OCF₃ | High electrophilicity, moderate stability |

| 4-(Trifluoromethoxy)benzyl bromide | 255.03 | 82–84 (10 mmHg) | 1.5838 | 4-OCF₃ | Moderate reactivity, lower steric hindrance |

| 2-Chloro-5-(difluoromethoxy)benzyl bromide | 271.49 | Not reported | Not reported | 5-Cl, 2-OCHF₂ | Lower thermal stability |

| 5-Fluoro-2-(trifluoromethyl)benzyl bromide | 261.03 | Not reported | Not reported | 5-F, 2-CF₃ | High lipophilicity, low resonance stabilization |

*Inferred based on substituent contributions.

Biological Activity

5-Chloro-2-(trifluoromethoxy)benzyl bromide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may act as a ligand, modulating the activity of specific proteins involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of halogen substituents often correlates with enhanced activity due to increased interaction with microbial membranes .

- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated anti-inflammatory effects in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms remain to be fully elucidated but are an active area of research .

Case Studies

Several studies have provided insights into the biological activity of halogenated benzyl derivatives:

- Antimicrobial Efficacy : A study on related compounds indicated that halogenated benzyl derivatives showed potent activity against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values below 1 µg/mL . This suggests that this compound could have similar efficacy.

- Cancer Cell Studies : In vitro assays demonstrated that compounds with trifluoromethyl substitutions can significantly reduce cell viability in cancer cell lines. For instance, a related compound showed selective lethality towards mutant NRAS cells while sparing wild-type cells . This selectivity is crucial for developing targeted cancer therapies.

- Structure-Activity Relationship (SAR) : Research into SAR for similar compounds has revealed that modifications to the benzene ring can greatly influence biological activity. For example, introducing electron-withdrawing groups like trifluoromethoxy enhances potency against certain targets, making it a valuable design consideration for future drug development .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Chloro-2-(trifluoromethoxy)benzyl bromide?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzyl alcohol precursor. For example, introducing the trifluoromethoxy and chloro substituents via electrophilic substitution or coupling reactions prior to bromination. A common approach for benzyl bromides is treating benzyl alcohols with HBr or PBr₃ under anhydrous conditions . For structural analogs like 4-(trifluoromethoxy)benzyl bromide, bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . Ensure reaction monitoring via TLC (e.g., silica gel plates, hexane/ethyl acetate mobile phase) to track progress .

Q. How can the purity of this compound be assessed experimentally?

- Methodological Answer : Thin-layer chromatography (TLC) with a migration distance of 7 cm using a normal chamber without saturation and a hexane:ethyl acetate (9:1) solvent system is recommended . Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For analogs like 4-bromo-2-fluorobenzyl bromide, >95% purity is achieved through column chromatography (silica gel, gradient elution) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in a tightly sealed, light-resistant container under inert gas (e.g., argon) at –20°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, as benzyl bromides are prone to hydrolysis . For analogs like 4-nitrobenzyl bromide, decomposition occurs at >30°C, emphasizing the need for low-temperature storage .

Advanced Research Questions

Q. How can reaction byproducts during nucleophilic substitution of this compound be identified and mitigated?

- Methodological Answer : Byproducts (e.g., elimination products or oxidized derivatives) can arise from competing reactions. Use LC-MS or GC-MS to identify impurities. For example, oxidation of benzyl bromides may yield benzaldehydes or benzoic acids . Optimize solvent polarity (e.g., DMF for SN2 vs. THF for radical pathways) to suppress side reactions. Kinetic studies under varying temperatures (20–60°C) and pH (4–7) can clarify reaction pathways .

Q. What strategies improve the regioselectivity of benzyl bromide derivatives in cross-coupling reactions?

- Methodological Answer : Employ palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids. For sterically hindered analogs like 5-bromo-2-(trifluoromethoxy)phenylboronic acid, use Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water (3:1) at 80°C . Microwave-assisted synthesis (e.g., 150°C, 10 min) enhances yields for electron-deficient substrates .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. In analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, this group increases binding affinity to target enzymes . Computational modeling (e.g., DFT calculations) can predict electronic effects on reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.